- LSD1 inhibitor and preparation method and application thereof, World Intellectual Property Organization, , ,

Cas no 947141-86-8 (tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate)

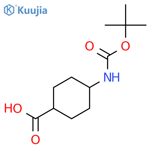

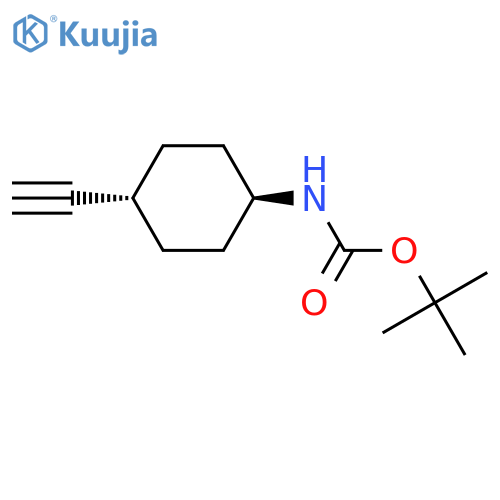

947141-86-8 structure

商品名:tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate

CAS番号:947141-86-8

MF:C13H21NO2

メガワット:223.31134390831

MDL:MFCD12963985

CID:1079537

PubChem ID:57538360

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl trans-4-ethynylcyclohexylcarbamate

- tert-butyl N-(4-ethynylcyclohexyl)carbamate

- N-Boc-4-ethynylcyclohexanamine

- NZTBBJYAWNVCOE-XYPYZODXSA-N

- 4167AF

- SB12086

- trans-1-(Boc-amino)-4-ethynylcyclohexane

- AK186191

- tert-Butyl trans 4-ethynylcyclohexylcarbamate

- tert-Butyl trans-4-ethynylcyclohexanecarbamate

- J3.610.5

- 1,1-Dimethylethyl N-(trans-4-ethynylcyclohexyl)carbamate (ACI)

- (trans-4-Ethynylcyclohexyl)carbamic acid tert-butyl ester

- tert-Butyl (trans-4-ethynylcyclohexyl)carbamate

- tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate

- EN300-7003184

- CIS-1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE

- MFCD12963985

- AKOS033980345

- SCHEMBL3378440

- 1824233-64-8

- trans-N-Boc-4-ethynylcyclohexanamine

- 1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE

- SCHEMBL24136683

- tert-Butyl((1s,4s)-4-ethynylcyclohexyl)carbamate

- 947141-86-8

- AT32033

- 2352933-18-5

- DB-101516

- cis-tert-Butyl (4-ethynylcyclohexyl)carbamate

- AKOS025403987

- trans-(4-ethynyl-cyclohexyl)-carbamic acid tert-butyl ester

- EN300-315559

- F2147-2821

- CS-0059691

- tert-Butyl ((1s,4s)-4-ethynylcyclohexyl)carbamate

- tert-Butyl (cis-4-ethynylcyclohexyl)carbamate

- EN300-7000680

- tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate

- Z1509116444

- tert-butylN-(4-ethynylcyclohexyl)carbamate

- SCHEMBL3378438

- AT32032

- Carbamic acid, N-(4-ethynylcyclohexyl)-, 1,1-dimethylethyl ester

- TERT-BUTYL N-[(1R,4R)-4-ETHYNYLCYCLOHEXYL]CARBAMATE

- AS-66508

- A1-01308

- CS-0529335

- SY232351

-

- MDL: MFCD12963985

- インチ: 1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10-,11-

- InChIKey: NZTBBJYAWNVCOE-XYPYZODXSA-N

- ほほえんだ: N([C@@H]1CC[C@@H](C#C)CC1)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 223.157228913g/mol

- どういたいしつりょう: 223.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK205-50mg |

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |

947141-86-8 | 95+% | 50mg |

203.0CNY | 2021-07-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07179-10G |

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |

947141-86-8 | 97% | 10g |

¥ 5,438.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1224817-5g |

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |

947141-86-8 | 95% | 5g |

$480 | 2024-06-03 | |

| Chemenu | CM317402-100g |

tert-Butyl trans-4-ethynylcyclohexylcarbamate |

947141-86-8 | 98% | 100g |

$2335 | 2023-02-01 | |

| eNovation Chemicals LLC | D918650-5g |

trans-N-Boc-4-ethynylcyclohexanamine |

947141-86-8 | 97% | 5g |

$485 | 2024-07-20 | |

| Life Chemicals | F2147-2821-0.5g |

tert-butyl (trans-4-ethynylcyclohexyl)carbamate |

947141-86-8 | 95%+ | 0.5g |

$704.0 | 2023-11-21 | |

| Life Chemicals | F2147-2821-1g |

tert-butyl (trans-4-ethynylcyclohexyl)carbamate |

947141-86-8 | 95%+ | 1g |

$742.0 | 2023-11-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07085-5g |

tert-Butyl trans-4-ethynylcyclohexylcarbamate |

947141-86-8 | 95% | 5g |

¥2276.0 | 2024-07-18 | |

| Chemenu | CM317402-25g |

tert-Butyl trans-4-ethynylcyclohexylcarbamate |

947141-86-8 | 97% | 25g |

$1417 | 2021-06-15 | |

| TRC | B871075-50mg |

tert-Butyl trans-4-ethynylcyclohexylcarbamate |

947141-86-8 | 50mg |

$ 210.00 | 2022-06-06 |

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Adult T cell leukemia therapeutic or preventive agent containing benzodioxole derivative, Japan, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 2 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Compositions of serine hydroxymethyl transferase inhibitors for disease therapy, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt

1.2 Solvents: Methanol ; overnight, rt

1.2 Solvents: Methanol ; overnight, rt

リファレンス

- Preparation of ethanol or 1,2-ethanediol cyclohexyl antibiotic derivatives, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: N,N′-Dimethylethylenediamine , Chloro(1-methylethyl)magnesium Solvents: Toluene ; rt → -10 °C; -5 °C; 30 min, -10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → 25 °C; pH 5 - 6, 20 - 25 °C

1.3 Solvents: Isopropanol , Water ; 20 - 25 °C; 30 min, 20 - 25 °C; 1 h, 20 - 25 °C; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → 25 °C; pH 5 - 6, 20 - 25 °C

1.3 Solvents: Isopropanol , Water ; 20 - 25 °C; 30 min, 20 - 25 °C; 1 h, 20 - 25 °C; 1 h, 0 °C

リファレンス

- Method for producing 1,3-benzodioxole derivative, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt

1.2 12 h, rt

1.2 12 h, rt

リファレンス

- Pyrrolopyridine derivatives as CDK9 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

リファレンス

- Preparation of bicyclic compounds for use in antibacterial applications, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

リファレンス

- Preparation of 1,3-benzodioxole derivatives, EZH1 and/or EZH2 inhibitors, and pharmaceuticals containing them for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt

1.2 12 h, rt

1.2 12 h, rt

リファレンス

- Pyrrolo[2,3-b]pyridines as CDK9 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Raw materials

- trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

- TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE

- Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester

- Dimethyl (2-oxopropyl)phosphonate

- tert-butyl N-(4-formylcyclohexyl)carbamate

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Preparation Products

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 関連文献

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

947141-86-8 (tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947141-86-8)tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate

清らかである:99%/99%

はかる:5g/25g

価格 ($):406.0/1484.0